An In-depth Technical Guide to 3-(1-Phenylcyclopropyl)isoxazol-5-amine (CAS 1341834-65-8)
An In-depth Technical Guide to 3-(1-Phenylcyclopropyl)isoxazol-5-amine (CAS 1341834-65-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(1-Phenylcyclopropyl)isoxazol-5-amine (CAS 1341834-65-8), a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited publicly available experimental data for this specific molecule, this guide synthesizes information from analogous structures and employs in silico predictive models to offer insights into its physicochemical properties, potential synthetic routes, and putative biological activities. This document is intended to serve as a foundational resource for researchers interested in the exploration and development of isoxazole-based compounds.
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1] The isoxazole moiety is valued for its metabolic stability and its ability to act as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4] The 5-aminoisoxazole substitution pattern, in particular, is a key feature in many compounds with demonstrated therapeutic potential.[5]
The subject of this guide, 3-(1-Phenylcyclopropyl)isoxazol-5-amine, combines the isoxazole core with a phenylcyclopropyl group. The cyclopropyl ring is another valuable motif in drug design, known to enhance metabolic stability, improve potency by constraining molecular conformation, and modulate physicochemical properties such as lipophilicity. The phenylcyclopropylamine scaffold itself is found in bioactive compounds, including enzyme inhibitors.[6] The unique combination of these two pharmacophores in 3-(1-Phenylcyclopropyl)isoxazol-5-amine suggests a promising profile for further investigation.
Physicochemical Properties: An In Silico Approach
In the absence of experimentally determined data, the physicochemical properties of 3-(1-Phenylcyclopropyl)isoxazol-5-amine were predicted using computational models. These predictions provide valuable estimates for guiding experimental design and assessing the molecule's drug-like potential.
| Property | Predicted Value | Prediction Tool/Method |
| Molecular Formula | C₁₂H₁₂N₂O | - |
| Molecular Weight | 200.24 g/mol | - |
| logP | 2.1 | Molinspiration |
| Topological Polar Surface Area (TPSA) | 52.05 Ų | Molinspiration |
| Hydrogen Bond Donors | 1 | Molinspiration |
| Hydrogen Bond Acceptors | 3 | Molinspiration |
| Rotatable Bonds | 1 | Molinspiration |
| Aqueous Solubility (logS) | -2.8 | ALOGPS |
| pKa (most basic) | 3.5 | ChemAxon |
Note: These values are computationally generated and should be confirmed by experimental methods.
Synthesis and Manufacturing
While a specific synthetic route for 3-(1-Phenylcyclopropyl)isoxazol-5-amine has not been published, a plausible and efficient synthesis can be proposed based on established methodologies for the construction of 5-aminoisoxazoles. A key intermediate for this synthesis is 1-phenylcyclopropane-1-carbonitrile.
Proposed Synthesis of the Key Intermediate: 1-Phenylcyclopropane-1-carbonitrile
The synthesis of 1-phenylcyclopropane-1-carbonitrile can be achieved via a cyclopropanation reaction. A common method involves the reaction of benzonitrile with 1,2-dibromoethane in the presence of a strong base such as sodium amide in liquid ammonia.
Proposed Synthesis of 3-(1-Phenylcyclopropyl)isoxazol-5-amine
A well-established method for the synthesis of 5-aminoisoxazoles is the reaction of a β-ketonitrile with hydroxylamine.[7] In this proposed route, 1-phenylcyclopropane-1-carbonitrile can be acylated to form the corresponding β-ketonitrile, which is then cyclized with hydroxylamine to yield the target compound.
Protocol: Proposed Synthesis of 3-(1-Phenylcyclopropyl)isoxazol-5-amine
Step 1: Synthesis of 3-oxo-3-(1-phenylcyclopropyl)propanenitrile
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To a solution of sodium ethoxide, prepared from sodium (1.1 eq) in anhydrous ethanol, add 1-phenylcyclopropane-1-carbonitrile (1.0 eq).
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To this mixture, add ethyl acetate (1.2 eq) and heat the reaction mixture to reflux for 4-6 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketonitrile.
Step 2: Cyclization to 3-(1-Phenylcyclopropyl)isoxazol-5-amine
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Dissolve the crude 3-oxo-3-(1-phenylcyclopropyl)propanenitrile in a suitable solvent such as ethanol.
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Add hydroxylamine hydrochloride (1.5 eq) and a base (e.g., sodium acetate, 2.0 eq) to the solution.
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Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.
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After completion, cool the mixture and remove the solvent under reduced pressure.
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Partition the residue between water and an organic solvent (e.g., ethyl acetate).
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Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography on silica gel to obtain 3-(1-Phenylcyclopropyl)isoxazol-5-amine.
Caption: Proposed synthetic workflow for 3-(1-Phenylcyclopropyl)isoxazol-5-amine.
Potential Applications and Biological Significance
Given the established biological activities of both the isoxazole and phenylcyclopropyl scaffolds, 3-(1-Phenylcyclopropyl)isoxazol-5-amine is a promising candidate for various therapeutic areas. The following are potential applications based on structure-activity relationships of related compounds.
Anticancer Activity
Isoxazole derivatives have been extensively investigated as anticancer agents.[1] They have been shown to inhibit various targets involved in cancer progression, including kinases and histone deacetylases. The incorporation of a cyclopropyl group can enhance the potency and selectivity of these compounds. The phenylcyclopropyl moiety may allow for favorable interactions within the binding pockets of target proteins.
Anti-inflammatory and Analgesic Properties
The isoxazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory and analgesic properties of isoxazole derivatives are often attributed to their inhibition of cyclooxygenase (COX) enzymes.[3] The rigid conformation imparted by the cyclopropyl group could lead to enhanced binding to these enzymes.
Neurological Disorders
The phenylcyclopropylamine structure is a known pharmacophore for monoamine oxidase (MAO) inhibitors, which are used in the treatment of depression and other neurological disorders.[6] It is plausible that 3-(1-Phenylcyclopropyl)isoxazol-5-amine could exhibit activity at CNS targets, and further investigation in this area is warranted.
Caption: Potential biological targets and therapeutic areas.
Safety and Handling
As there is no specific safety data available for 3-(1-Phenylcyclopropyl)isoxazol-5-amine, it is imperative to handle this compound with the utmost care, assuming it is hazardous. The following precautions are based on the general safety guidelines for aminoisoxazole derivatives.[8][9]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid:
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In case of skin contact: Wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If inhaled: Move the person to fresh air and keep comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
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Conclusion
3-(1-Phenylcyclopropyl)isoxazol-5-amine is a novel heterocyclic compound with a promising structural profile for applications in drug discovery. While experimental data on this specific molecule is scarce, this guide provides a comprehensive overview based on the well-established chemistry and pharmacology of its constituent scaffolds. The in silico predictions of its physicochemical properties, along with a proposed synthetic route and a discussion of its potential biological activities, offer a solid foundation for future research and development of this and related compounds. As with any new chemical entity, further experimental validation is crucial to fully elucidate its properties and potential.
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